

Application Notes and Protocols: Ceftobiprole Medocaril for Experimental Use

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Compound of Interest

Compound Name: *Ceftobiprole medocaril*

Cat. No.: *B3132767*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of **Ceftobiprole medocaril**, a fifth-generation cephalosporin antibiotic. This document outlines the mechanism of action, physicochemical properties, and detailed protocols for in vitro and in vivo studies to facilitate research and development.

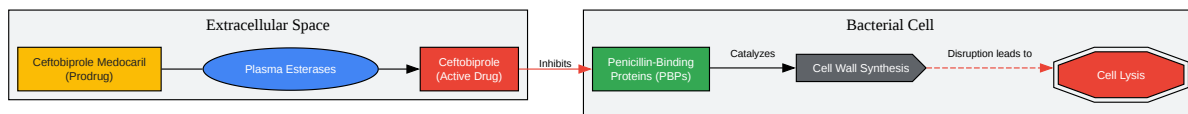
Introduction

Ceftobiprole medocaril is the water-soluble prodrug of ceftobiprole, a broad-spectrum cephalosporin with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Notably, it is effective against challenging pathogens such as methicillin-resistant *Staphylococcus aureus* (MRSA) and penicillin-resistant *Streptococcus pneumoniae*. [3][4] Following intravenous administration, **ceftobiprole medocaril** is rapidly and completely converted by plasma esterases into its active form, ceftobiprole.[1]

Mechanism of Action

Ceftobiprole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] It binds with high affinity to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[3] By inactivating these enzymes, ceftobiprole disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[3][5] A key feature of ceftobiprole is its strong binding affinity to PBP2a in MRSA and PBP2x in

penicillin-resistant *Streptococcus pneumoniae*, which are responsible for resistance to many other β -lactam antibiotics.[3][5]



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Mechanism of action of **Ceftobiprole medocartil**.

Physicochemical Properties

A summary of the key physicochemical properties of **Ceftobiprole medocartil** sodium is provided in the table below.

Property	Value	Reference
Molecular Formula	$C_{26}H_{25}N_8NaO_{11}S_2$	[6]
Molecular Weight	713.65 g/mol	[6]
Appearance	White, yellowish to slightly brownish, sterile lyophilized powder	[7]
Solubility	Freely soluble in water	[7]
pKa	2.8 (carboxylic acid moiety at 0.1 mg/mL, 25°C)	[7]

Data Presentation

In Vitro Activity of Ceftobiprole

The following table summarizes the minimum inhibitory concentrations (MICs) of ceftobiprole against various bacterial pathogens.

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Staphylococcus aureus (MRSA)	1	2	[8]
Staphylococcus aureus (MSSA)	0.5	1	[8]
Streptococcus pneumoniae	≤0.06	0.5	[9]
Enterococcus faecalis	0.25	2	[10]
Escherichia coli	0.12	>32	[9]
Pseudomonas aeruginosa	2	16	[10]

Pharmacokinetic Parameters of Ceftobiprole in Animal Models

The table below presents key pharmacokinetic parameters of ceftobiprole following administration of the prodrug, **ceftobiprole medocaryl**, in different animal models.

Animal Model	Dose (mg/kg)	C _{max} (µg/mL)	T _{1/2} (hours)	AUC (µg·h/mL)	Reference
Rabbit	20	23.8 ± 4.2	-	65.3 ± 7.1	[11]
Rabbit	80	83.3 ± 9.9	-	215.0 ± 37.1	[11]
Rat (Fischer 344)	145	-	-	-	[12]
Mouse	40	-	-	-	[2]
Mouse	160	-	-	-	[2]

Experimental Protocols

Preparation of Ceftobiprole Medocaryl for Injection

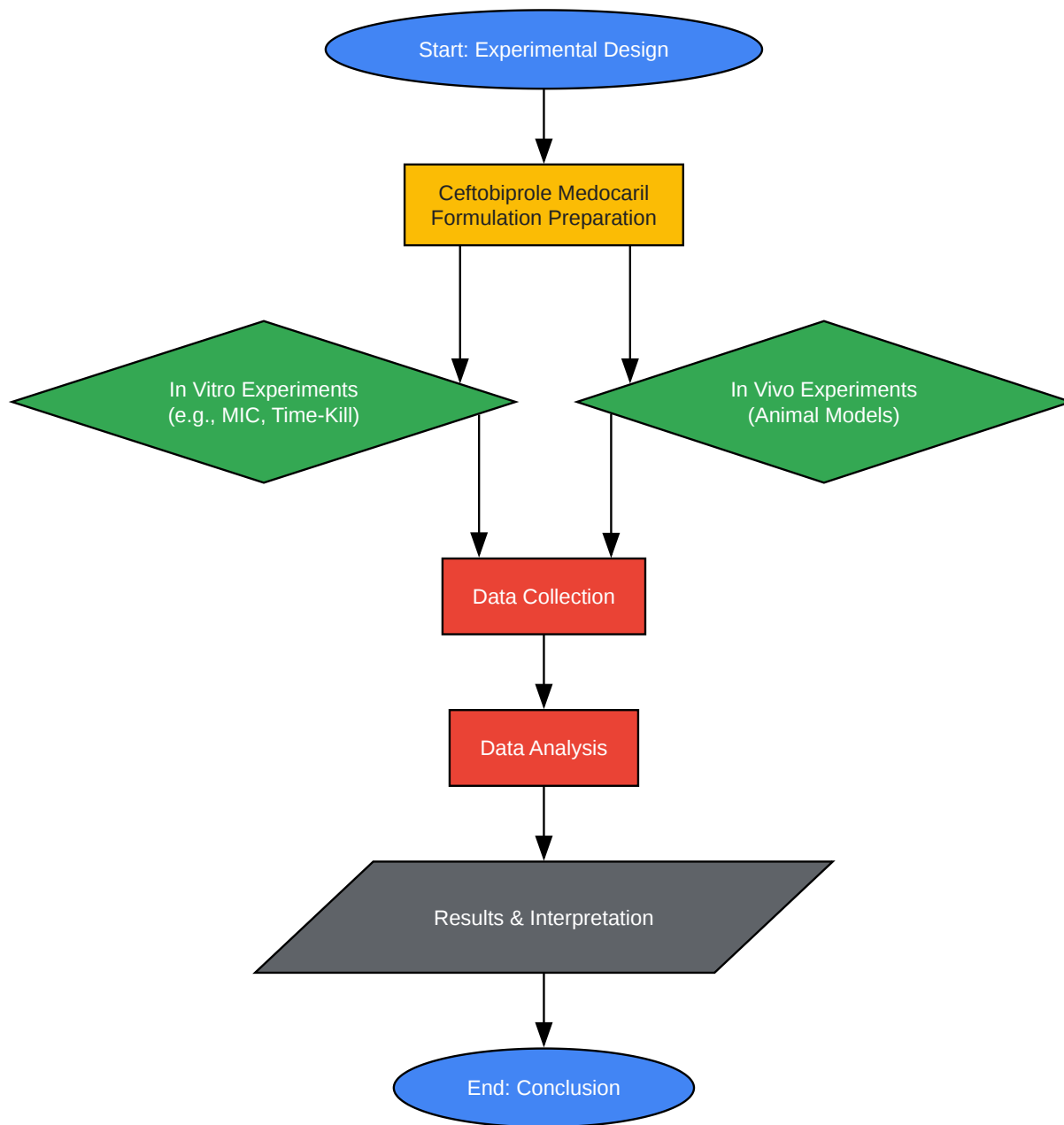
This protocol describes the reconstitution and dilution of lyophilized **Ceftobiprole medocaril** for experimental use.

Materials:

- Vial of **Ceftobiprole medocaril** sodium (e.g., 667 mg equivalent to 500 mg ceftobiprole)[[13](#)]
- Sterile Water for Injection or 5% Dextrose Injection[[14](#)]
- Appropriate sterile diluent (e.g., 0.9% Sodium Chloride or 5% Dextrose)[[15](#)]
- Sterile syringes and needles
- Aseptic workspace (e.g., laminar flow hood)

Procedure:

- Reconstitution: Aseptically add 10 mL of Sterile Water for Injection or 5% Dextrose Injection to the vial containing the **Ceftobiprole medocaril** powder.[[14](#)]
- Dissolution: Shake the vial vigorously until the powder is completely dissolved. This may take up to 10 minutes. Allow any foam that forms to dissipate.[[14](#)] The resulting solution will be clear to slightly opalescent and yellowish.[[14](#)]
- Dilution: Withdraw the required volume of the reconstituted solution and further dilute it in an appropriate volume of a suitable infusion fluid (e.g., 0.9% Sodium Chloride or 5% Dextrose) to achieve the desired final concentration for the experiment.[[15](#)] Gently invert the container 5-10 times to ensure a homogeneous solution, avoiding vigorous shaking to prevent foaming.[[14](#)]
- Stability: Reconstituted and diluted solutions have varying stability depending on the diluent and storage temperature. In 0.9% sodium chloride, the solution is stable for up to 24 hours at room temperature (25°C) and under refrigeration (2-8°C).[[15](#)][[16](#)] Stability is reduced in 5% dextrose solutions.[[15](#)] It is recommended to use freshly prepared solutions.



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A general experimental workflow for **Ceftobiprole medocaryl** studies.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of ceftobiprole against a bacterial isolate using the broth microdilution method.

Materials:

- Ceftobiprole stock solution (prepared as described above)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial isolate to be tested
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Incubator

Procedure:

- **Bacterial Inoculum Preparation:** Culture the bacterial isolate overnight on an appropriate agar plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- **Serial Dilution:** Prepare two-fold serial dilutions of the ceftobiprole stock solution in CAMHB directly in the wells of the 96-well plate. The final volume in each well should be 100 μ L.
- **Inoculation:** Add 100 μ L of the standardized bacterial inoculum to each well, resulting in a final volume of 200 μ L and a final bacterial concentration of approximately 5×10^5 CFU/mL.
- **Controls:** Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
- **Incubation:** Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
- **Reading Results:** The MIC is defined as the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.

Murine Thigh Infection Model

This protocol provides a general framework for an in vivo efficacy study of **ceftobiprole medocaril** in a murine thigh infection model.^[2]

Materials:

- Mice (e.g., neutropenic)
- Bacterial strain for infection (e.g., *S. aureus*)
- **Ceftobiprole medocaril** solution for injection
- Anesthetic
- Homogenizer
- Agar plates for CFU determination

Procedure:

- Induction of Neutropenia (if applicable): If a neutropenic model is required, administer cyclophosphamide to the mice prior to infection.
- Infection: Prepare a bacterial suspension of the desired strain. Anesthetize the mice and inject a defined inoculum (e.g., 0.1 mL) into the thigh muscle.
- Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with subcutaneous or intravenous administration of **Ceftobiprole medocaril** at various doses.^[2] Administer doses at predetermined intervals (e.g., every 3, 6, 8, or 12 hours) for a specified duration (e.g., 24 hours).^[2]
- Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice. Aseptically remove the infected thigh muscle.
- Bacterial Load Determination: Homogenize the thigh tissue in a known volume of sterile saline. Perform serial dilutions of the homogenate and plate onto appropriate agar plates.

- **Data Analysis:** After incubation, count the colonies to determine the number of colony-forming units (CFU) per gram of tissue. Compare the bacterial load in treated groups to that in an untreated control group to assess the efficacy of ceftobiprole.

Disclaimer

These protocols are intended as a guide for research purposes only. All experiments should be conducted by trained personnel in accordance with institutional and national guidelines for animal care and biosafety. Researchers should optimize these protocols for their specific experimental conditions.

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